2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride
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Overview
Description
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride is a deuterated analog of a nitrogen mustard compound. Nitrogen mustards are a class of compounds known for their alkylating properties, which have been utilized in both chemical warfare and chemotherapy. The deuterated version of this compound is particularly significant in research due to its isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride to form 2-chloroethylamine. This intermediate is then reacted with deuterated ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as thiols, amines, or hydroxides.
Cyclization Reactions: It can form aziridinium ions through intramolecular cyclization, which are highly reactive intermediates in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, thiourea, and ammonia. The reactions are typically carried out in aqueous or alcoholic solvents under controlled temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include substituted ethylamines and aziridinium ions, which can further react to form more complex structures .
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to other nitrogen mustards and is the basis for its use in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
Tris(2-chloroethyl)amine: Known for its use as a blister agent and in chemical synthesis.
Uniqueness
The uniqueness of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C4H10Cl3N |
---|---|
Molecular Weight |
182.51 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D,3D2;/hD |
InChI Key |
YMDZDFSUDFLGMX-VOPNIJSASA-N |
Isomeric SMILES |
[2H]C(C([2H])([2H])N([2H])CCCl)Cl.Cl |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Origin of Product |
United States |
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